![molecular formula C66H108Br2N2O2 B12939084 (E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound known for its unique structure and properties. This compound features a biindolinylidene core with bromine atoms and long alkyl chains, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves multiple steps, including the formation of the biindolinylidene core, bromination, and the attachment of decylpentadecyl chains. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
(E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine atoms or the biindolinylidene core.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
科学研究应用
(E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism by which (E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanisms depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other biindolinylidene derivatives with different substituents, such as:
- (E)-6,6’-Dichloro-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione
- (E)-6,6’-Difluoro-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione
Uniqueness
What sets (E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione apart is its specific combination of bromine atoms and long alkyl chains, which confer unique chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability.
属性
分子式 |
C66H108Br2N2O2 |
|---|---|
分子量 |
1121.4 g/mol |
IUPAC 名称 |
(3E)-6-bromo-3-[6-bromo-1-(5-decylpentadecyl)-2-oxoindol-3-ylidene]-1-(5-decylpentadecyl)indol-2-one |
InChI |
InChI=1S/C66H108Br2N2O2/c1-5-9-13-17-21-25-29-33-41-55(42-34-30-26-22-18-14-10-6-2)45-37-39-51-69-61-53-57(67)47-49-59(61)63(65(69)71)64-60-50-48-58(68)54-62(60)70(66(64)72)52-40-38-46-56(43-35-31-27-23-19-15-11-7-3)44-36-32-28-24-20-16-12-8-4/h47-50,53-56H,5-46,51-52H2,1-4H3/b64-63+ |
InChI 键 |
RUKSNSVKIMCYPN-ZOPJMJKSSA-N |
手性 SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCCCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCCCC(CCCCCCCCCC)CCCCCCCCCC)/C1=O |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCC(CCCCCCCCCC)CCCCCCCCCC)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


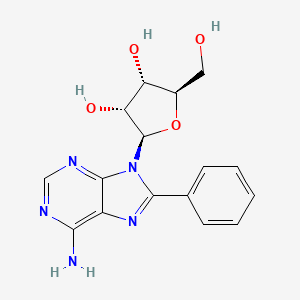
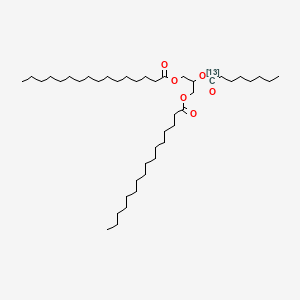
![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
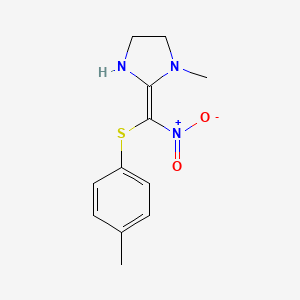
![(3AS,7aR)-octahydrofuro[3,2-c]pyridine](/img/structure/B12939023.png)
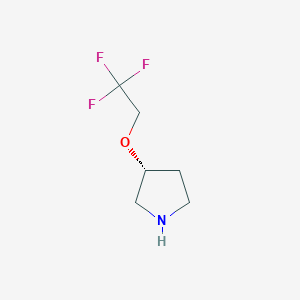

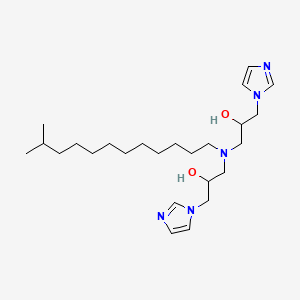
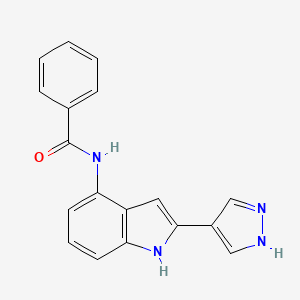

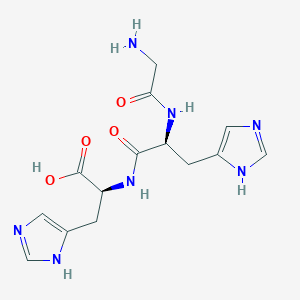
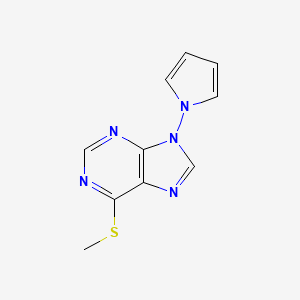
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)
